Home > Products > Screening Compounds P59559 > 6-Iodo-3-methylimidazo[1,2-a]pyridine
6-Iodo-3-methylimidazo[1,2-a]pyridine - 1284210-63-4

6-Iodo-3-methylimidazo[1,2-a]pyridine

Catalog Number: EVT-3457412
CAS Number: 1284210-63-4
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A one-pot synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines, utilizing 6-Iodo-3-methylimidazo[1,2-a]pyridine as a precursor, has been reported. [] This method employs aryl methyl ketones and 2-aminopyridines as starting materials, with NH2CN acting as a promoter. The reaction proceeds through a convergent integration of three self-sorting domino sequences, culminating in the formation of the target compound. Notably, the process terminates at the iodination stage, preventing Kornblum oxidation in the presence of I2 and DMSO. []

Chemical Reactions Analysis

The reactivity of 6-Iodo-3-methylimidazo[1,2-a]pyridine and its derivatives has been explored in various chemical reactions. One study demonstrated the versatility of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines, synthesized via a Groebke-Blackburn-Bienaymé MCR followed by I2-promoted electrophilic cyclization, in palladium-catalyzed reactions. [] These reactions highlight the potential for further functionalization and derivatization of the parent compound.

Applications

A primary application of 6-Iodo-3-methylimidazo[1,2-a]pyridine derivatives lies in developing imaging agents for amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. One such derivative, IMPY (6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine), has been radiolabeled with 18F and 123I for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging studies. [, , ]

Furthermore, 123I-labeled DRM106, another derivative, demonstrated high potential for detecting dense-cored/neuritic amyloid deposition in SPECT imaging studies using amyloid precursor protein transgenic mice. []

In other applications, 6-Iodo-3-methylimidazo[1,2-a]pyridine derivatives have shown promise as antagonists for the bradykinin B2 receptor, [, , ] and melanin-concentrating hormone receptor 1 (MCHR1). [] These findings highlight the versatility of this compound class in targeting different biological pathways.

6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY)

    Relevance: IMPY shares the core imidazo[1,2-a]pyridine structure with 6-Iodo-3-methylimidazo[1,2-a]pyridine. The key structural difference is the presence of a 2-(4′-N,N-dimethylamino)phenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring in IMPY. This substitution significantly contributes to its affinity for Aβ plaques. [, , ]

3-Fluoropropyl and 2-Fluoroethyl Derivatives of IMPY (FPM-IMPY and FEM-IMPY)

    Compound Description: FPM-IMPY and FEM-IMPY are derivatives of IMPY where one of the N-methyl groups is substituted with a 3-fluoropropyl or 2-fluoroethyl group, respectively. These modifications were introduced to explore potential improvements in the pharmacokinetic properties of IMPY for PET imaging of Aβ plaques. [, ]

    Relevance: These derivatives are closely related to 6-Iodo-3-methylimidazo[1,2-a]pyridine, sharing the core imidazo[1,2-a]pyridine structure and the 6-iodo substituent. The 2-(4′-N,N-dimethylamino)phenyl group remains crucial for Aβ plaque affinity. The variations at the dimethylamino moiety provide insights into structure-activity relationships, especially regarding metabolic stability and brain uptake. [, ]

DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine)

    Compound Description: DRM106 is a derivative of IMPY that exhibits a high affinity for synthetic human Aβ fibrils and satisfactory metabolic stability. This compound has been radiolabeled with ¹²³I and ¹²⁵I (¹²³/¹²⁵I-DRM106) and investigated for its potential as a single-photon emission computed tomography (SPECT) ligand for imaging Aβ deposition in living brains. []

    Relevance: DRM106, similar to 6-Iodo-3-methylimidazo[1,2-a]pyridine, possesses the core imidazo[1,2-a]pyridine structure and the 6-iodo substituent. The distinction lies in the replacement of the 4′-N,N-dimethylamino group in IMPY with a 4-(1H-3-pyrazolyl) group in DRM106. This modification contributes to DRM106’s high affinity for Aβ plaques and makes it a promising candidate for amyloid imaging. []

6-Iodo-2-(4′-dimethylamino)phenylimidazo[1,2-a]benzo[I]quinolin-3-yl)prop-2-en-1-one

    Compound Description: This compound is a derivative of IMPY with a sterically crowded structure due to the presence of a phenyl and a 1,3-diphenylprop-2-en-1-one substituent at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, respectively. It undergoes photoisomerization upon UV illumination, leading to the formation of a (E,Z)-mixture of N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amine derivatives. []

    Relevance: This compound highlights the impact of steric hindrance on the reactivity and photochemical behavior of imidazo[1,2-a]pyridine derivatives. Although it shares the core structure and the 6-iodo substituent with 6-Iodo-3-methylimidazo[1,2-a]pyridine, the bulky substituents significantly influence its chemical properties. []

3-Acylaminomethyl-6-chloro/iodo-2-(substituted phenyl)imidazo[1,2-b]pyridazines and 3-Acylaminomethyl-6-chloro/iodo/methyl-2-(substituted phenyl)imidazo[1,2-a]pyridines

    Compound Description: This series of compounds explores the structure-activity relationship of imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines concerning their interaction with central and mitochondrial benzodiazepine receptors. Variations were introduced at the 2- and 3-positions of the heterocyclic core, with different acyl groups and phenyl substituents. []

    Relevance: These compounds provide insights into the pharmacological effects of modifications to the core structure of 6-Iodo-3-methylimidazo[1,2-a]pyridine. While they share the 6-halo substituent and the potential for a 3-substituted group, the change in core heterocycle and the introduction of the acylaminomethyl group significantly alter their biological activity. []

N-Methyl, N-Phenyl-[6-chloro-2-(4-chlorophenyl)-8-iodoimidazo[1,2-α]-pyridine-3-yl]acetamide

    Compound Description: This compound is an 8-iodo substituted imidazopyridine derivative designed and synthesized as a potential single-photon emission computed tomography (SPECT) tracer for peripheral benzodiazepine receptors (PBR). In vitro cell uptake studies showed promising results with higher uptake in MDA-MB-231 cells (high PBR expression) compared to MCF-7 cells (low PBR expression), suggesting its potential as a PBR imaging agent. []

    Relevance: This compound, while sharing the core imidazo[1,2-a]pyridine structure with 6-Iodo-3-methylimidazo[1,2-a]pyridine, differs significantly in its substitution pattern. The presence of the 8-iodo substituent instead of the 6-iodo, alongside the chlorine atom at position 6 and the N-methyl, N-phenyl acetamide group at position 3, showcase how structural modifications can be tailored for specific receptor interactions. []

Properties

CAS Number

1284210-63-4

Product Name

6-Iodo-3-methylimidazo[1,2-a]pyridine

IUPAC Name

6-iodo-3-methylimidazo[1,2-a]pyridine

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3

InChI Key

KTADXSAICGLXHR-UHFFFAOYSA-N

SMILES

CC1=CN=C2N1C=C(C=C2)I

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.